molecular formula C21H18N4O B10801630 2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol

2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B10801630
M. Wt: 342.4 g/mol
InChI Key: OZUXQEGCXXIRJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol (hereafter referred to as Compound A) is a quinolin-8-ol derivative with a methyl group at position 2 and a complex substituent at position 6. This substituent consists of a pyridin-2-yl group and a pyridin-2-ylamino group linked via a methylene bridge. Its molecular formula is C22H20N4O, with a molecular weight of 356.43 g/mol and a monoisotopic mass of 356.163711 .

Properties

Molecular Formula

C21H18N4O

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-7-[pyridin-2-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C21H18N4O/c1-14-8-9-15-10-11-16(21(26)19(15)24-14)20(17-6-2-4-12-22-17)25-18-7-3-5-13-23-18/h2-13,20,26H,1H3,(H,23,25)

InChI Key

OZUXQEGCXXIRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=CC=N3)NC4=CC=CC=N4

Origin of Product

United States

Biological Activity

2-Methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. Its structure features a quinoline core with multiple pyridine groups, which may contribute to its pharmacological properties.

The molecular formula of this compound is C21H18N4O, with a molecular weight of 342.4 g/mol. The compound exhibits a complex structure that allows for various interactions with biological targets.

PropertyValue
Molecular FormulaC21H18N4O
Molecular Weight342.4 g/mol
CAS Number648896-25-7

Anticancer Properties

Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspase pathways and the cleavage of poly (ADP-ribose) polymerase (PARP) .

Case Studies:

  • Lung Cancer Models: In vitro studies demonstrated significant growth inhibition in A549 lung cancer cells, with IC50 values suggesting effective antiproliferative activity.
  • Breast Cancer Studies: The compound was tested against MCF7 breast cancer cells, showing promising results in reducing cell viability and inducing apoptotic markers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest it possesses activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

MIC Values Against Bacterial Strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Inhibition of Kinases: The compound may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation .
  • Induction of Apoptosis: Activation of apoptotic pathways through caspase activation and PARP cleavage has been noted, suggesting a potential therapeutic avenue in cancer treatment .

Comparison with Related Compounds

When compared to similar compounds, such as other quinoline derivatives, this compound shows unique structural features that enhance its biological activity.

Compound NameActivity TypeNotable Effects
2,4,6,7-Tetrasubstituted Pyrazolo[4,3-c]pyridinesAntiproliferativeSimilar mechanisms of action
Hydrazine-coupled PyrazolesAntileishmanialDiverse pharmacological effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Quinolin-8-ol derivatives are widely studied for their diverse biological activities. Below is a comparative analysis of Compound A with structurally related analogs:

Table 1: Structural Comparison of Quinolin-8-ol Derivatives
Compound Name / ID Position 2 Substituent Position 7 Substituent Key Structural Differences References
Compound A Methyl Pyridin-2-yl(pyridin-2-ylamino)methyl Dual pyridinyl groups
7-[Phenyl(pyridin-2-ylamino)methyl]quinolin-8-ol (NSC84094) None Phenyl(pyridin-2-ylamino)methyl Phenyl vs. pyridinyl in substituent
7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol None Phenylamino-pyridin-2-ylmethyl Amino group linked to phenyl
7-((4-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol (27) None 4-Methylpyridin-2-ylamino and 4-(trifluoromethyl)phenyl Trifluoromethylphenyl group
5-Nitro-7-((4-(pyridin-2-yl)piperazin-1-yl)methyl)quinolin-8-ol (5o) None Piperazine-linked pyridin-2-yl Piperazine ring instead of amino bridge

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability:

  • Compound A : Predicted logP ≈ 6.6 (based on analogs) , high lipophilicity.
  • NSC84094 : Molecular weight 327.4 g/mol , logP 4.3 , lower lipophilicity than Compound A .
Table 2: Physical Properties
Compound Name / ID Melting Point (°C) Yield (%) Molecular Weight (g/mol) logP
Compound A Not reported Not reported 356.43 ~6.6*
NSC84094 Not reported Not reported 327.40 4.3
7-((Phenylamino)(pyridin-2-yl)methyl)quinolin-8-ol 129–130 13 307.38 Not reported
Compound 27 151–153 15 409.41 Not reported

*Estimated based on analog data .

Characterization

All compounds were validated using 1H-NMR , 13C-NMR , and HRMS to confirm structure and purity (>95% by HPLC) .

Compound A (Target Compound)

  • HIF-1α Inhibition: Potential antitumor activity via hypoxia pathway modulation .
  • Structural Advantage : Dual pyridinyl groups may enhance binding to metal ions or protein targets compared to phenyl-containing analogs.

NSC84094

  • Caspase-11 Signaling Inhibition : Blocks HMGB1-mediated LPS delivery into the cytosol, showing efficacy in murine endotoxemia models .
  • Therapeutic Potential: Reduces interleukin release (IL-1α, IL-1β) and prevents sepsis-induced organ damage .

Antifungal and Cytoprotective Agents

  • Compound 5o () : Exhibited 88% yield and potent antifungal activity against S. sclerotiorum (IC50 = 1.2 µM) .
  • Compound 30 () : Achieved 90% yield with a trifluoromethylphenyl group, enhancing cytoprotective effects in oxidative stress models .

Preparation Methods

Friedländer Annulation

A modified Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones yields 2-methylquinolin-8-ol precursors. For example, 2-amino-5-hydroxybenzaldehyde reacts with acetone under acidic conditions to form 2-methylquinolin-8-ol. This method achieves 75–82% yields but requires strict temperature control to prevent polymerization.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed cyclization of alkynyl anilines offers superior regiocontrol. A representative protocol uses Pd(PPh₃)₄ and Na₂CO₃ in 1,2-dimethoxyethane/water, producing the quinoline core in 88% yield with minimal by-products.

Functionalization at the 7-Position

Introducing the [pyridin-2-yl(pyridin-2-ylamino)methyl] group involves Mannich-type reactions or nucleophilic substitutions:

Mannich Reaction with Pyridinylamines

The quinoline intermediate reacts with pyridin-2-amine and formaldehyde in acetic acid, forming the methylene bridge. Optimized conditions (60°C, 12 hours) yield 68–73% of the desired product. Competing side reactions include over-alkylation, mitigated by stoichiometric control of formaldehyde.

Nucleophilic Addition-Elimination

A two-step approach avoids formaldehyde:

  • Ketone formation : Reacting 7-acetylquinolin-8-ol with pyridin-2-amine using LDA (lithium diisopropylamide) in THF generates an imine intermediate.

  • Reductive amination : Sodium cyanoborohydride reduces the imine to the secondary amine, achieving 65% overall yield .

Methyl Group Introduction at the 2-Position

Methylation is achieved early in the synthesis to avoid interference with subsequent reactions:

Direct Alkylation

Treatment of quinolin-8-ol with methyl iodide in DMF (N,N-dimethylformamide) and K₂CO₃ at 80°C installs the methyl group in 85% yield . Alternative alkylating agents like dimethyl sulfate reduce yields due to hydrolysis.

Reductive Methylation

Using formaldehyde and NaBH₃CN in methanol selectively methylates the 2-position without affecting the hydroxyl group, yielding 78% product .

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents decomposition
SolventDMF or THFEnhances solubility
CatalystPd(PPh₃)₄ or Ti(OiPr)₄Accelerates coupling
Reaction Time12–24 hoursMinimizes side products

For example, extending the Mannich reaction time beyond 24 hours decreases yield by 15% due to retro-aldol side reactions.

Purification and Characterization

Crude products are purified via silica gel chromatography (1–10% methanol in chloroform) or recrystallization from ethanol/water. Key characterization data includes:

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.4 ppm, while the methyl group resonates as a singlet at δ 2.5 ppm.

  • Mass Spectrometry : Molecular ion peaks at m/z 350.2 [M+H]⁺ confirm the molecular formula C₂₁H₁₈N₄O.

  • HPLC : Purity >98% achieved using a C18 column with acetonitrile/water (70:30).

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedländer + Mannich6895Cost-effectiveLow regioselectivity
Pd-catalyzed + Reductive7398High regiocontrolExpensive catalysts
Skraup + Alkylation6292ScalableLong reaction times

The Pd-catalyzed route, despite higher costs, is preferred for pharmaceutical applications due to superior purity .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 2-methyl-7-[pyridin-2-yl(pyridin-2-ylamino)methyl]quinolin-8-ol?

  • Methodology :

  • The compound can be synthesized via Mannich reactions involving 8-hydroxyquinoline derivatives, aldehydes, and pyridinylamines under reflux conditions (ethanol, 12–48 h). For example, analogous structures were synthesized using triethylamine as a base and paraformaldehyde as a carbonyl source, followed by recrystallization or chromatographic purification .
  • Key considerations : Optimize reaction stoichiometry and temperature to enhance yields (typically 53–94% in related compounds). Use NMR (¹H/¹³C) and HRMS for structural validation .

Q. How can the structure of this compound be confirmed crystallographically?

  • Methodology :

  • X-ray crystallography using programs like SHELXL/SHELXS for small-molecule refinement. For example, similar quinoline derivatives were resolved with SHELX systems, which handle twinned data and high-resolution refinement .
  • Analytical tips : Ensure high-purity crystals via slow evaporation (e.g., dichloromethane/ethanol). Monitor intramolecular hydrogen bonding (C–H⋯N/O) and π–π stacking interactions for stability .

Q. What initial biological screening assays are suitable for this compound?

  • Methodology :

  • In vitro antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., pancreatic ductal adenocarcinoma) to assess IC₅₀ values. For related compounds, IC₅₀ ranges were 1–10 µM .
  • Anti-inflammatory screening : Test inhibition of HMGB1-LPS binding in macrophage models (e.g., murine peritoneal macrophages) to evaluate caspase-11 pathway modulation .

Advanced Research Questions

Q. How does this compound exhibit dual functionality in iron chelation and apoptosis induction?

  • Mechanistic insights :

  • The 8-hydroxyquinoline core enables iron chelation, reducing oxidative stress (via Fenton reaction inhibition), while the pyridinylamino-methyl group disrupts protein-protein interactions (e.g., MDM2-MDM4/p53 axis) to induce ferroptosis or apoptosis .
  • Experimental validation :
  • Iron-binding assays : Use UV-Vis spectroscopy to monitor Fe³⁺/Fe²⁺ complexation.
  • Western blotting : Quantify caspase-3/7 activation and FTH1 degradation to confirm ferroptosis .

Q. What strategies resolve contradictions in its anti-inflammatory vs. pro-apoptotic effects?

  • Methodology :

  • Dose-dependent studies : Lower concentrations (≤5 µM) may inhibit HMGB1-LPS binding (anti-inflammatory), while higher doses (>10 µM) trigger ROS-mediated apoptosis .
  • Pathway-specific inhibitors : Co-treat with necrostatin-1 (necroptosis inhibitor) or z-VAD-fmk (apoptosis inhibitor) to isolate mechanisms .

Q. How can its blood-brain barrier (BBB) penetration be optimized for neuroprotective applications?

  • Design strategies :

  • Introduce lipophilic substituents (e.g., methyl/pyridinyl groups) to enhance logP. Analogous compounds like M30 (5-[(N-propargylamino)methyl]quinolin-8-ol) showed improved BBB permeability in Parkinson’s models .
  • In silico modeling : Use tools like SwissADME to predict BBB scores and P-glycoprotein substrate likelihood .

Q. What in vivo models validate its efficacy against metastatic cancers?

  • Experimental design :

  • Orthotopic xenografts : Use PDAC or head/neck carcinoma models to assess tumor growth and metastasis. For example, related compounds reduced metastasis by 60–80% via ERK pathway inhibition .
  • Pharmacokinetics : Monitor plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS. Optimize dosing regimens to balance efficacy and toxicity .

Data Contradiction Analysis

Q. Conflicting reports on autophagy induction vs. apoptosis: How to reconcile?

  • Resolution approach :

  • Time-course experiments : Autophagy (LC3-II accumulation) may precede apoptosis (caspase-3 cleavage) in a time-dependent manner. Use lysosomal inhibitors (e.g., chloroquine) to differentiate pathways .
  • Gene knockdown : Silence ATG5 or Beclin-1 to determine if autophagy is cytoprotective or contributory to cell death .

Methodological Best Practices

  • Synthesis : Prioritize microwave-assisted synthesis to reduce reaction times (e.g., from 48 h to 2–4 h) .
  • Analytical QC : Use HPLC-PDA (>95% purity) to avoid off-target effects in biological assays .
  • In vivo dosing : Start with 10 mg/kg (IP or oral) and adjust based on toxicity profiles (e.g., liver enzyme assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.